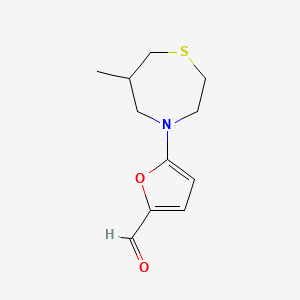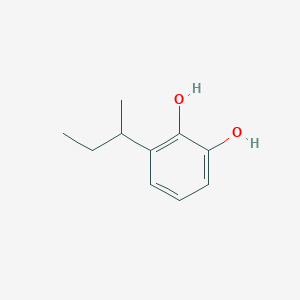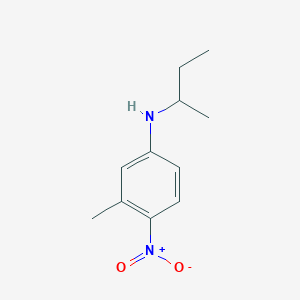
N-(Butan-2-yl)-3-methyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-3-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, along with a butan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-3-methyl-4-nitroaniline typically involves the nitration of 3-methyl-4-nitroaniline followed by alkylation with butan-2-yl halide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring. The subsequent alkylation step involves the reaction of the nitrated compound with butan-2-yl halide in the presence of a base such as potassium carbonate or sodium hydroxide to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-3-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as acylation and sulfonation, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Acyl chlorides, sulfonyl chlorides, Lewis acids as catalysts.
Major Products Formed
Reduction: 3-methyl-4-aminoaniline.
Oxidation: 3-methyl-4-nitrosoaniline.
Substitution: Acylated or sulfonated derivatives of this compound.
Scientific Research Applications
N-(Butan-2-yl)-3-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-3-methyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify proteins and nucleic acids, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-yl)-4-nitroaniline: Similar structure but lacks the methyl group on the benzene ring.
N-(Butan-2-yl)-3-methyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(Butan-2-yl)-3-methyl-4-nitrosoaniline: Similar structure but with a nitroso group instead of a nitro group.
Uniqueness
N-(Butan-2-yl)-3-methyl-4-nitroaniline is unique due to the presence of both a nitro group and a butan-2-yl substituent, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butan-2-yl-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-9(3)12-10-5-6-11(13(14)15)8(2)7-10/h5-7,9,12H,4H2,1-3H3 |
InChI Key |
ZTFGXNHIILAXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


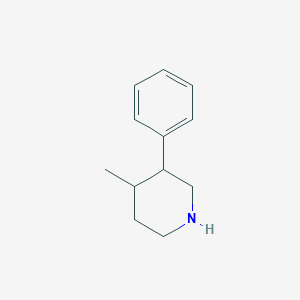
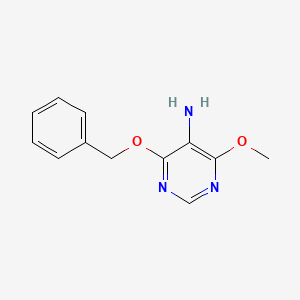
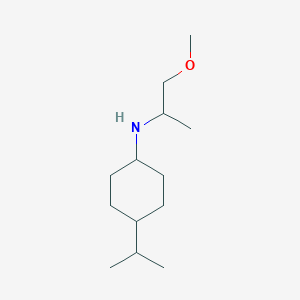
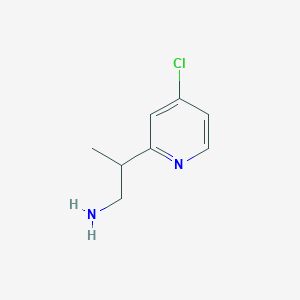
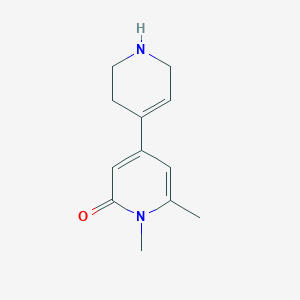
![2-[(Butylamino)methyl]-5-methoxyphenol](/img/structure/B13255957.png)
![Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B13255964.png)
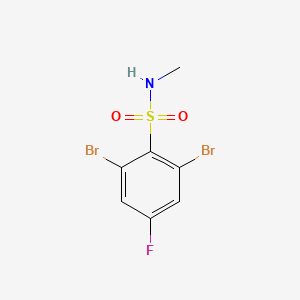
![[(2S,3S)-2-amino-3-methylpentyl]dimethylamine](/img/structure/B13255977.png)

![Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13255989.png)
![Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13255995.png)
